molecular formula C11H13ClN2O3 B2583886 4-chloro-N,N-diethyl-3-nitrobenzamide CAS No. 346664-00-4

4-chloro-N,N-diethyl-3-nitrobenzamide

Cat. No.: B2583886
CAS No.: 346664-00-4
M. Wt: 256.69
InChI Key: HWWLUMZDGRNXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethyl-3-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and diethylamino groups attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N,N-diethyl-3-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by N,N-diethylation. The nitration process introduces the nitro group at the 3-position of the benzamide ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. After nitration, the compound undergoes N,N-diethylation using diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-chloro-N,N-diethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-N,N-diethyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a lead compound in the development of new drugs. Its ability to undergo various chemical modifications makes it a valuable starting point for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N,N-diethyl-3-nitrobenzamide include:

    4-chloro-N,N-dimethyl-3-nitrobenzamide: Similar structure but with dimethyl groups instead of diethyl groups.

    4-chloro-3-nitrobenzonitrile: Lacks the amide group, making it less versatile in certain chemical reactions.

    4-chloro-N,N-diethylbenzamide:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)8-5-6-9(12)10(7-8)14(16)17/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWLUMZDGRNXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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